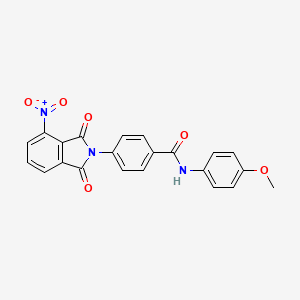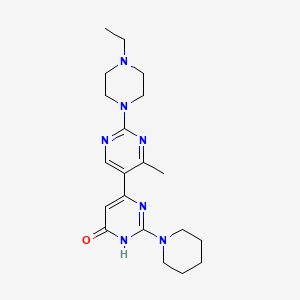![molecular formula C22H29N3O2 B5975504 N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B5975504.png)
N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide, commonly known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana. NM-2201 has gained popularity in the scientific community due to its potential applications in medical research.
Mécanisme D'action
NM-2201 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. When activated, they can modulate various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
NM-2201 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which may make it useful in the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NM-2201 is its potency as a cannabinoid receptor agonist. This makes it useful for studying the physiological effects of cannabinoid receptor activation. However, one of the limitations of NM-2201 is its potential for abuse. It is important to handle this compound with caution and to follow appropriate safety protocols.
Orientations Futures
There are several potential future directions for research on NM-2201. One area of interest is in the development of new treatments for neurological disorders. NM-2201 has shown promise in preclinical studies as a potential treatment for epilepsy, multiple sclerosis, and Parkinson's disease. Another area of interest is in the development of new analgesics and anti-inflammatory agents. NM-2201 has been shown to have potent analgesic and anti-inflammatory properties, which may make it useful in the treatment of chronic pain and inflammation. Finally, there is potential for the development of new drugs that target the cannabinoid receptors. NM-2201 can serve as a useful tool for studying the physiological effects of cannabinoid receptor activation and may lead to the development of new drugs with therapeutic potential.
Méthodes De Synthèse
NM-2201 is synthesized by reacting 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 4-methoxyphenylacetonitrile, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with N-methyl-N-(piperidin-3-yl)propanamide and nicotinoyl chloride to obtain NM-2201.
Applications De Recherche Scientifique
NM-2201 has been studied extensively for its potential applications in medical research. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of various neurological disorders, including epilepsy, multiple sclerosis, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-24(22(26)20-6-3-12-23-15-20)16-19-5-4-13-25(17-19)14-11-18-7-9-21(27-2)10-8-18/h3,6-10,12,15,19H,4-5,11,13-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCWNMJOMIPMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=C(C=C2)OC)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0115243.P001 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}nicotinamide](/img/structure/B5975432.png)

![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5975442.png)

![5-methyl-3-(4-methylphenyl)-N-(3-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5975452.png)

![1-(4-bromophenyl)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5975463.png)
![N,N-dimethyl-4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5975467.png)
![2-methyl-N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5975468.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5975470.png)

![N~1~-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N~1~,N~2~-dimethyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B5975500.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B5975512.png)
![methyl 1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B5975515.png)